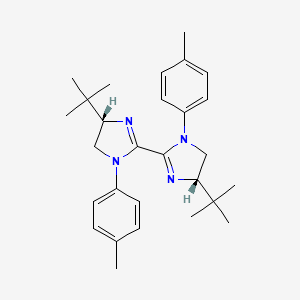
(4S,4'S)-4,4'-Di-tert-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4'S)-4,4'-Di-tert-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a useful research compound. Its molecular formula is C28H38N4 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4S,4'S)-4,4'-Di-tert-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a complex organic molecule with the molecular formula C28H38N4 and a molecular weight of 430.6 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Structural Characteristics
- Molecular Formula : C28H38N4
- Molecular Weight : 430.6 g/mol
- Purity : Typically around 95%
- IUPAC Name : (4S)-4-tert-butyl-2-[(4S)-4-tert-butyl-1-(4-methylphenyl)-4,5-dihydroimidazol-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazole
Physical Properties
| Property | Value |
|---|---|
| LogP | 6.27004 |
| Topological Polar Surface Area (TPSA) | 31.2 Ų |
| Rotatable Bonds | 7 |
| Hydrogen Acceptors | 4 |
| Hydrogen Donors | 0 |
Anticancer Activity
Recent studies have indicated that derivatives of biimidazole compounds can exhibit significant anticancer properties. For instance, the compound's structural similarity to known anticancer agents suggests potential mechanisms of action involving apoptosis induction in cancer cells.
Case Study: HepG2 Cell Line
In a study assessing the effects of various compounds on human hepatoma cancer (HepG2) cells, it was observed that certain biimidazole derivatives demonstrated cytotoxic effects:
- IC50 Values : The compound exhibited an IC50 value indicating effective inhibition of cell growth at specific concentrations over time.
| Concentration (μg/mL) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
|---|---|---|---|
| 7.8125 | >80 | >70 | >60 |
| 15.625 | >70 | >50 | <40 |
| 31.25 | <50 | <30 | <20 |
| 62.5 | <20 | <10 | <5 |
This indicates a dose-dependent cytotoxicity , with higher concentrations leading to increased cell death.
The proposed mechanism for the anticancer activity of this compound involves:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Antimicrobial Activity
Beyond its anticancer properties, biimidazole derivatives have also shown promise as antimicrobial agents. Research indicates that similar compounds can inhibit the growth of various bacterial strains.
In Vitro Studies
In vitro assays have demonstrated that certain biimidazole derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be explored further as a potential antimicrobial agent.
Propriétés
IUPAC Name |
(4S)-4-tert-butyl-2-[(4S)-4-tert-butyl-1-(4-methylphenyl)-4,5-dihydroimidazol-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4/c1-19-9-13-21(14-10-19)31-17-23(27(3,4)5)29-25(31)26-30-24(28(6,7)8)18-32(26)22-15-11-20(2)12-16-22/h9-16,23-24H,17-18H2,1-8H3/t23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVMBMHBURBURE-DNQXCXABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(N=C2C3=NC(CN3C4=CC=C(C=C4)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C[C@@H](N=C2C3=N[C@H](CN3C4=CC=C(C=C4)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














